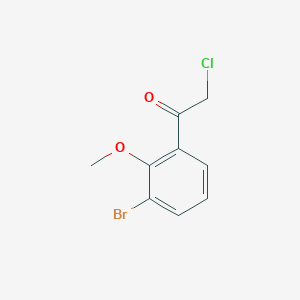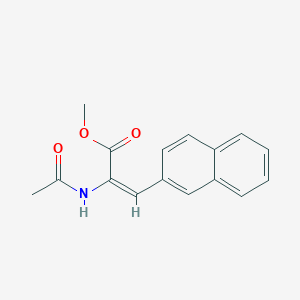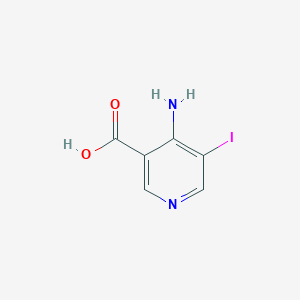
1-(Phenylsulfonyl)-1H-indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfonyl)-1H-indol-6-amine is an organic compound that belongs to the class of sulfonyl indoles It is characterized by the presence of a phenylsulfonyl group attached to the indole ring at the 1-position and an amine group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)-1H-indol-6-amine can be synthesized through several methods. One common approach involves the sulfonylation of indole derivatives. The reaction typically uses benzenesulfonyl chloride as the sulfonylating agent in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)-1H-indol-6-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Nucleophilic Addition: The compound can react with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkylating agents. The reactions are typically carried out in the presence of a catalyst or under acidic conditions.
Nucleophilic Addition: Reagents such as allyl tin reagents, silyl enol ethers, and silyl ketene acetals are used in the presence of Lewis acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the indole ring can yield halogenated indole derivatives, while nucleophilic addition can produce various substituted indoles.
Scientific Research Applications
1-(Phenylsulfonyl)-1H-indol-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1H-indol-6-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cholinesterases, which are enzymes involved in the breakdown of acetylcholine . This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and potentially providing therapeutic benefits in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
1-(Phenylsulfonyl)-1H-indol-6-amine can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)pyrrole: This compound also contains a phenylsulfonyl group but is attached to a pyrrole ring instead of an indole ring.
1-(Phenylsulfonyl)-1H-indole: This compound lacks the amine group at the 6-position, making it structurally similar but functionally different.
Uniqueness: The presence of both the phenylsulfonyl group and the amine group at specific positions on the indole ring makes this compound unique
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis and a promising candidate for therapeutic development. Further research is needed to fully explore its capabilities and applications.
Properties
Molecular Formula |
C14H12N2O2S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
1-(benzenesulfonyl)indol-6-amine |
InChI |
InChI=1S/C14H12N2O2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H,15H2 |
InChI Key |
HKWOROLMHXCLIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


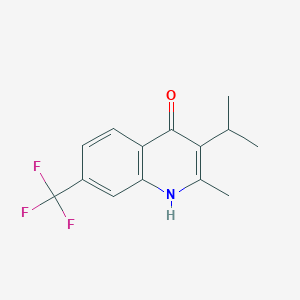
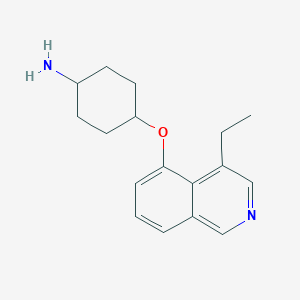

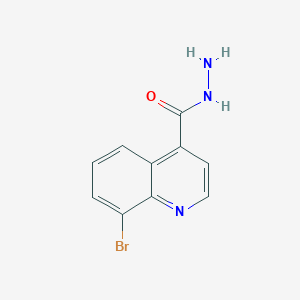
![[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea](/img/structure/B11851002.png)
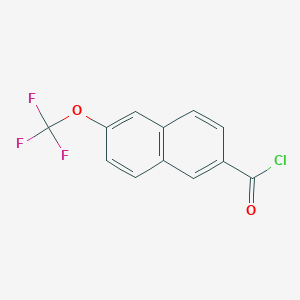
![Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11851014.png)

